
N-(cyclopropylmethyl)-4-methyl-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-4-methyl-2-nitroaniline is an organic compound that features a cyclopropylmethyl group attached to an aniline ring substituted with a nitro group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-4-methyl-2-nitroaniline typically involves the reaction of 4-methyl-2-nitroaniline with cyclopropylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the aniline nitrogen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(cyclopropylmethyl)-4-methyl-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Substitution: The aniline nitrogen can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic or basic medium.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Reduction: N-(cyclopropylmethyl)-4-methyl-1,2-diaminobenzene.
Oxidation: N-(cyclopropylmethyl)-4-carboxy-2-nitroaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-(cyclopropylmethyl)-4-methyl-2-nitroaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of probes and sensors for detecting specific biological molecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(cyclopropylmethyl)-4-methyl-2-nitroaniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biomolecules, while the cyclopropylmethyl group can enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(cyclopropylmethyl)-4-methyl-2-aminobenzene: Similar structure but with an amino group instead of a nitro group.
N-(cyclopropylmethyl)-4-methyl-2-chloroaniline: Similar structure but with a chloro group instead of a nitro group.
N-(cyclopropylmethyl)-4-methyl-2-hydroxyaniline: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
N-(cyclopropylmethyl)-4-methyl-2-nitroaniline is unique due to the presence of both a nitro group and a cyclopropylmethyl group. The nitro group imparts specific electronic properties and reactivity, while the cyclopropylmethyl group provides steric hindrance and influences the compound’s overall stability and reactivity.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
N-(cyclopropylmethyl)-4-methyl-2-nitroaniline |
InChI |
InChI=1S/C11H14N2O2/c1-8-2-5-10(11(6-8)13(14)15)12-7-9-3-4-9/h2,5-6,9,12H,3-4,7H2,1H3 |
Clé InChI |
CKBWIWRVTJSSCX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NCC2CC2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


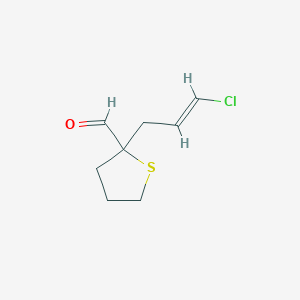
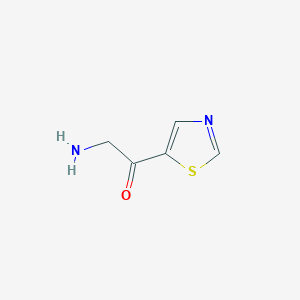
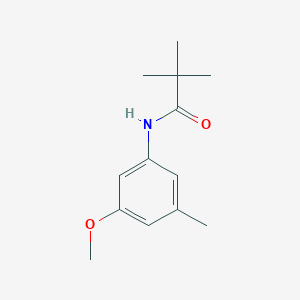

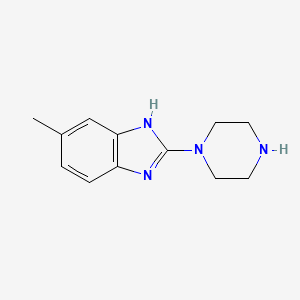
![4-Bromo-1-ethyl-5-{4-methyl-3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13237901.png)
![Ethyl 2-amino-4-oxo-1H,4H-thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13237903.png)
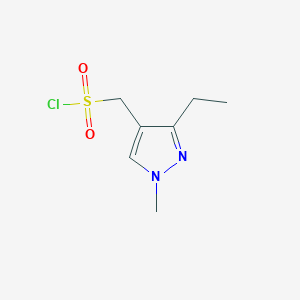
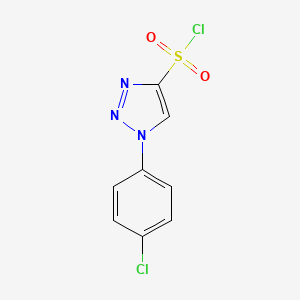
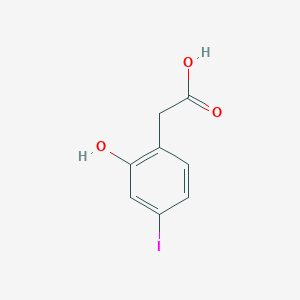
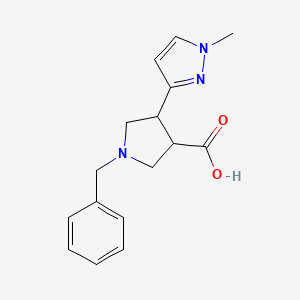
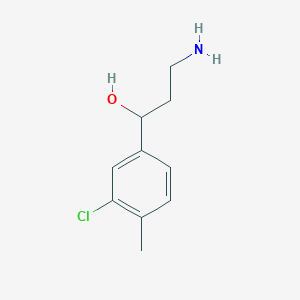
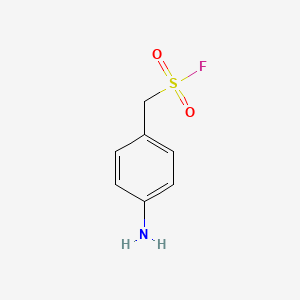
![4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B13237948.png)
